3-butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
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Overview
Description
3-butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a butoxy group, a chloro substituent, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzene sulfonic acid, which is then converted to benzene sulfonamide.
Introduction of the Chloro Group: Chlorination of the benzene sulfonamide is carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Butoxy Group: The butoxy group is introduced through a nucleophilic substitution reaction using butanol and a suitable base.
Addition of the Trimethylpentan-2-yl Group: The final step involves the alkylation of the sulfonamide nitrogen with 2,4,4-trimethylpentan-2-yl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The butoxy and chloro groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide: Lacks the butoxy group, which may affect its solubility and reactivity.
3-butoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide: Lacks the chloro group, which may influence its chemical stability and reactivity.
3-butoxy-4-chlorobenzene-1-sulfonamide: Lacks the trimethylpentan-2-yl group, which may alter its biological activity and interaction with molecular targets.
Uniqueness
3-butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30ClNO3S/c1-7-8-11-23-16-12-14(9-10-15(16)19)24(21,22)20-18(5,6)13-17(2,3)4/h9-10,12,20H,7-8,11,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWUOUXDPXSIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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